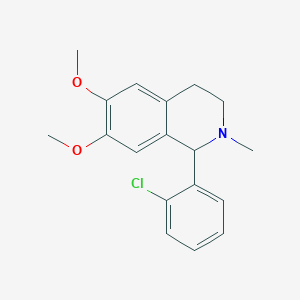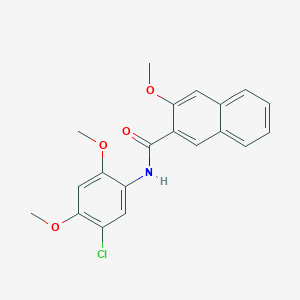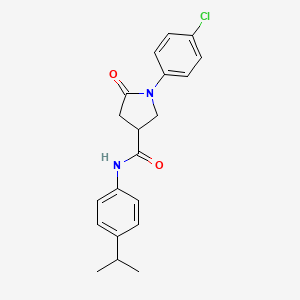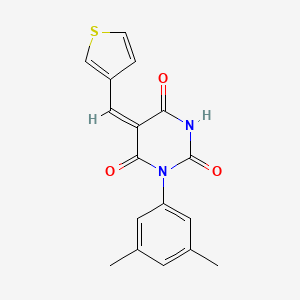![molecular formula C22H14N2O3 B4900683 2-(2-methylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B4900683.png)
2-(2-methylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione, also known as MIT-35, is a synthetic compound that has gained attention in recent years due to its potential application in scientific research. This compound belongs to the class of naphthoindazoles, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 2-(2-methylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound has also been found to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the induction of oxidative stress, the inhibition of cell proliferation, and the modulation of immune responses. This compound has also been shown to affect the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(2-methylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione is its potential application in various scientific research fields. This compound is a relatively new compound, and its full potential has not yet been explored. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments. This compound is also relatively expensive, which can limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-methylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione. One direction is to further investigate its potential application in cancer research, neuroprotection, and anti-inflammatory activity. Another direction is to explore its potential as a therapeutic agent for various diseases, including Alzheimer's disease, arthritis, and colitis. Additionally, future studies can focus on improving the synthesis method of this compound to increase its yield and solubility, as well as to reduce its cost.
Synthesemethoden
2-(2-methylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione can be synthesized using a multi-step procedure that involves the condensation of 2-methylphenylhydrazine with 2-naphthoquinone-3-carboxaldehyde, followed by cyclization with acetic anhydride. The final product is obtained after purification using column chromatography. The yield of this compound is typically around 40-50%.
Wissenschaftliche Forschungsanwendungen
2-(2-methylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione has been studied for its potential application in various scientific research fields, including cancer research, neuroprotection, and anti-inflammatory activity. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to induce cell cycle arrest and apoptosis in cancer cells.
In neuroprotection, this compound has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease. This compound has also been studied for its anti-inflammatory activity, where it has been found to reduce inflammation in animal models of arthritis and colitis.
Eigenschaften
IUPAC Name |
2-(2-methylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O3/c1-12-6-2-5-9-17(12)24-22(27)16-11-10-15-18(19(16)23-24)21(26)14-8-4-3-7-13(14)20(15)25/h2-11,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBPJXVKRSJPQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(N2)C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~-allyl-N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B4900630.png)

![2-ethoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4900635.png)


![2-[4-(2,6-dimethoxyphenoxy)butoxy]-1,3,4-trimethylbenzene](/img/structure/B4900657.png)

![ethyl 2-methyl-5-oxo-1-phenyl-4-{[3-(trifluoromethyl)phenyl]amino}-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B4900670.png)
![1-[(1-{[6-(isobutylamino)-3-pyridinyl]carbonyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B4900687.png)

![2-[(2-chloro-4-fluorophenoxy)methyl]-N-ethyl-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B4900703.png)
![4-[4-(1-piperidinylsulfonyl)phenyl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4900707.png)